

3-Methoxypyridine-4-boronic acid suppliers and pricing

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Compound of Interest

Compound Name: **3-Methoxypyridine-4-boronic acid**

Cat. No.: **B1462897**

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An In-Depth Technical Guide to **3-Methoxypyridine-4-boronic Acid** for Advanced Research and Development

Abstract: This technical guide provides an in-depth analysis of **3-Methoxypyridine-4-boronic acid** and its derivatives, essential building blocks in modern synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, commercial availability, and pricing from key suppliers. The core of this guide is a comprehensive examination of its primary application in the Suzuki-Miyaura cross-coupling reaction, including a mechanistic overview, discussion of critical experimental parameters, and a detailed, field-proven protocol. Furthermore, general synthetic strategies for pyridine boronic acids are discussed to provide a complete scientific context. This document is structured to serve as a practical and authoritative resource, enabling scientists to effectively source and utilize this versatile reagent in their research endeavors.

Introduction to 3-Methoxypyridine-4-boronic Acid

3-Methoxypyridine-4-boronic acid is a heterocyclic organoboron compound that has gained significant traction as a versatile building block in organic synthesis. Its structure, which combines an electron-rich pyridine ring with a reactive boronic acid moiety, makes it a valuable reagent for constructing complex molecular architectures.

The significance of boron-containing compounds in medicinal chemistry has been firmly established, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade), containing a boronic acid functional group.^[1] These compounds can act as

transition-state analogues, forming stable yet reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.^[2] The pyridine motif itself is a privileged scaffold in drug discovery, frequently found in biologically active molecules where the nitrogen atom can serve as a hydrogen bond acceptor, influencing the pharmacokinetic properties of a drug candidate.^{[3][4]} Consequently, **3-Methoxypyridine-4-boronic acid** is a key intermediate for synthesizing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, particularly kinase inhibitors, and advanced functional materials.^{[5][6]}

Chemical Identity and Properties

The compound is most commonly available as the free boronic acid or as its more stable pinacol ester derivative. The pinacol ester offers advantages in terms of shelf-life and handling, as it is less prone to dehydration and protodeboronation, though it requires an additional hydrolysis step *in situ* during the reaction.

| Property | 3-Methoxypyridine-4-boronic acid | 3-Methoxypyridine-4-boronic acid pinacol ester |
|-------------------|--|--|
| CAS Number | 1008506-24-8 ^{[7][8]} | 1243312-43-7 |
| Molecular Formula | C ₆ H ₈ BNO ₃ ^{[7][8]} | C ₁₂ H ₁₈ BNO ₃ |
| Molecular Weight | 152.94 g/mol ^{[8][9]} | 235.08 g/mol |
| Typical Form | Solid / Lyophilized Powder ^[7] | Solid |
| Purity (Typical) | ≥95% ^[7] | ≥97% |
| Storage | Store at -20°C, sealed and dry ^[7] | Store at -20°C |

Commercial Availability and Sourcing

Effective procurement of high-quality starting materials is critical for reproducible research. **3-Methoxypyridine-4-boronic acid** and its pinacol ester are available from several specialized chemical suppliers. Purity, batch-to-batch consistency, and proper storage and shipping conditions are paramount considerations when selecting a vendor.

Supplier and Pricing Overview

Pricing and availability are subject to change and often depend on the required quantity and purity. Researchers are advised to request quotes for the most current information. The following table summarizes offerings from prominent suppliers based on publicly available data.

| Supplier | Product Name | CAS Number | Purity | Quantity | Catalog Price (USD) | Notes |
|------------------|--|--------------|---------------|---|-----------------------|--|
| Sunway Pharm Ltd | 3-Methoxypyridine-4-boronic acid | 1008506-24-8 | 97% | 1g | \$113.00 | For scientific research use only.[8] |
| | | | | Stored sealed and dry at room temperature.[8] | | |
| 97% | 5g | \$451.00 | | | | |
| Sigma-Aldrich | 3-Methoxypyridine-4-boronic acid | 1008506-24-8 | Not specified | 25mg | Pricing not available | Product sold "as-is" for early discovery research.[9] |
| Sigma-Aldrich | 3-Methoxypyridine-4-boronic acid pinacol ester | 1243312-43-7 | 97% | - | Pricing not available | Stored at -20°C. |
| Cusabio | 3-Methoxypyridine-4-boronic acid | 1008506-24-8 | 95% | 0.1g | Pricing not available | Shipped with blue ice; long-term storage at -20°C to -80°C.[7] |

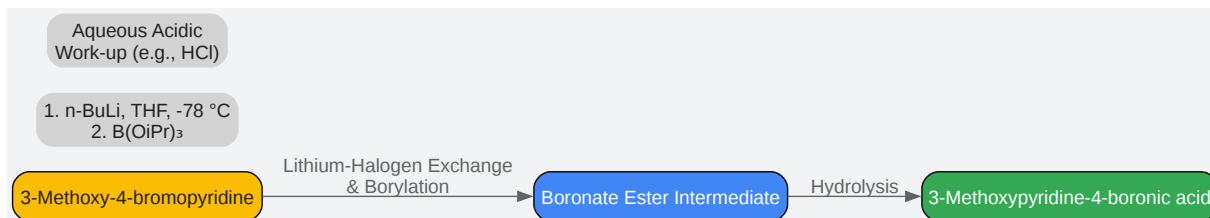
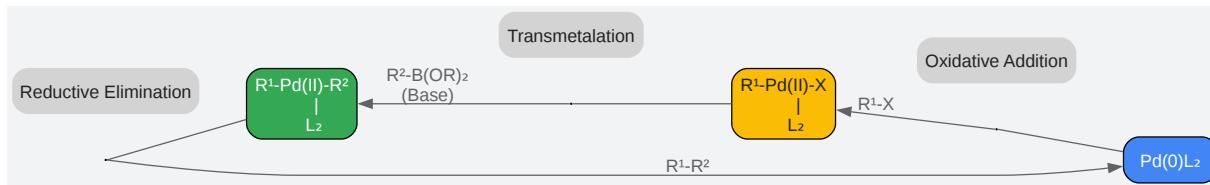
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|--------------------|--|----------------|---|-----------------------|---|
| Amerigo Scientific | 3-Chloro-2-methoxypyridine-4-boronic acid, pinacol ester | Not Applicable | - | Pricing not available | A related, but different, compound. [10] |
|--------------------|--|----------------|---|-----------------------|---|

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for **3-methoxypyridine-4-boronic acid**, enabling the formation of a C-C bond between the pyridine ring and an aryl or vinyl halide/triflate.[5][11] This reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[5][12]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][11]



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